4-acetyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide
Description
4-acetyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative with a pyridazinone core and a 4-methoxyphenyl substituent. Sulfonamides are widely studied for their bioactivity, particularly as enzyme inhibitors and antimicrobial agents . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
4-acetyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-15(25)16-5-9-19(10-6-16)30(27,28)22-13-14-24-21(26)12-11-20(23-24)17-3-7-18(29-2)8-4-17/h3-12,22H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGJEKRECGSMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyridazinone intermediate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dichloromethane (DCM), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
4-acetyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-acetyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs.
Pyridazinone vs. Pyrimidinone/Pyridine Cores: The pyridazinone ring in the target compound may confer distinct electronic properties compared to pyrimidinone or pyridine cores, influencing redox reactivity and solubility .
Substituent Effects : The 4-methoxyphenyl group in the target compound is shared with N-(4-Methoxyphenyl)benzenesulfonamide , which exhibits antimicrobial properties. The acetyl group may increase metabolic stability compared to bromomethyl or oxadiazole substituents .
Bioactivity and Functional Implications
While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Antimicrobial Activity : N-(4-Methoxyphenyl)benzenesulfonamide shows moderate activity against E. coli , suggesting the methoxyphenyl group may enhance membrane penetration.
- Enzyme Inhibition: Compounds with pyridazinone cores (e.g., 1607426-73-2 ) inhibit carbonic anhydrase, implying the target compound may share this mechanism.
- Kinase Inhibition : The oxadiazole-containing sulfonamide (1571028-37-9 ) targets tyrosine kinases, highlighting the role of heterocyclic moieties in modulating selectivity.
Biological Activity
The compound 4-acetyl-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 348.42 g/mol
Structural Features
The compound features:
- An acetyl group,
- A benzene sulfonamide moiety,
- A pyridazinone ring with a methoxyphenyl substitution.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial in folate biosynthesis. This inhibition can lead to antimicrobial effects.
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in modulating inflammatory pathways, possibly through the inhibition of phosphodiesterases (PDEs), particularly PDE4, which is involved in the degradation of cAMP, a critical signaling molecule in inflammation .
- Anticancer Potential : Research indicates that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
A study demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances lipophilicity, facilitating better membrane penetration and increased efficacy .
Anti-inflammatory Effects
Research on PDE inhibitors has shown that compounds targeting PDE4 can reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD). The compound's structure suggests potential effectiveness in these pathways .
Anticancer Activity
In vitro studies on related compounds have reported IC values indicating effective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in breast cancer models, leading to further exploration of their mechanisms involving apoptosis and cell cycle regulation.
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
